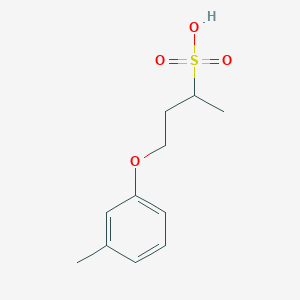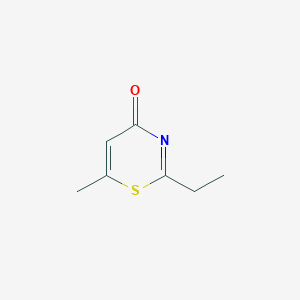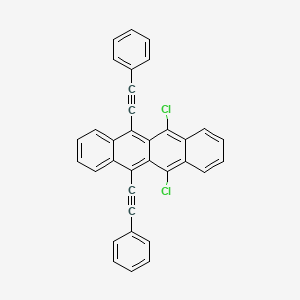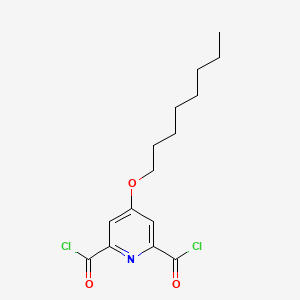
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C7H3Cl2NO2This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various pyridine-based derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Condensation Reactions: It can react with amines to form amides and imides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the dichloride.
Major Products
The major products formed from these reactions include pyridine-based polyamido-polyester optically active macrocycles and pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
科学研究应用
4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride has several applications in scientific research:
作用机制
The mechanism of action of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxylic acid chloride: Similar in structure but lacks the octyloxy group.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of chloride groups.
Uniqueness
The presence of the octyloxy group in 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride imparts unique reactivity and properties, making it a valuable reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution and condensation reactions sets it apart from other similar compounds .
属性
CAS 编号 |
86732-48-1 |
|---|---|
分子式 |
C15H19Cl2NO3 |
分子量 |
332.2 g/mol |
IUPAC 名称 |
4-octoxypyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C15H19Cl2NO3/c1-2-3-4-5-6-7-8-21-11-9-12(14(16)19)18-13(10-11)15(17)20/h9-10H,2-8H2,1H3 |
InChI 键 |
USPGKPJGAMZCMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


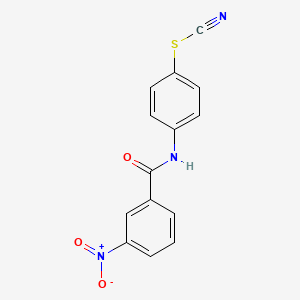
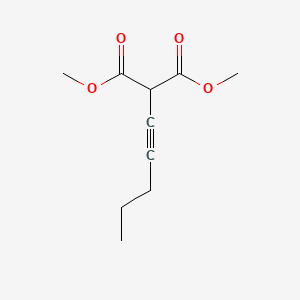
![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
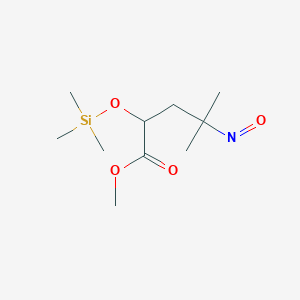
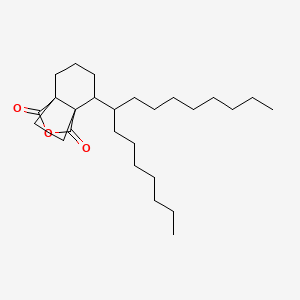
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
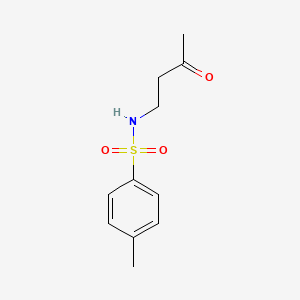
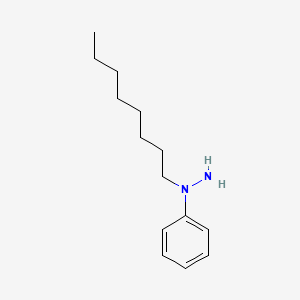
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
